molecular formula C14H28O6 B609267 tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate CAS No. 883554-11-8

tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate

Cat. No. B609267
M. Wt: 292.37
InChI Key: JUINYDFUOXIVCX-UHFFFAOYSA-N
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Patent
US09040723B2

Procedure details

To tert-butyl 2,5,8,11-tetraoxatetradecan-14-oate (65 g, 222.6 mmol) (example-1), was added p-toluenesulfonic acid (21.16 g, 111 mmol) and water (31.7 mL). The contents were heated to 80° C. and stirred at that temperature for 2 h. The completion of the reaction was monitor by TLC. The reaction mixture was cooled to 0° C. and basified to pH 10 to 11 using sodium hydroxide solution (17.7 g dissolved in 65 mL water). The contents were stirred at 25-30° C. for 10 minutes. Added Ethyl acetate (65 mL×2), stirred and separated the layer. The aqueous layer was cooled to 0 to 5° C. and the pH was adjusted to 3.5 to 4 using 11 N HCl solution and the product was extracted to methylene chloride (120 ml×2). The combined organic layer was washed with water, brine solution and dried over sodium sulphate. The solvent was removed under vacuum to afford 2,5,8,11-tetraoxatetradecan-14-oic acid (40.5 g, 77.1%).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
21.16 g
Type
reactant
Reaction Step One
Name
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][C:14]([O:16]C(C)(C)C)=[O:15].C1(C)C=CC(S(O)(=O)=O)=CC=1.O.[OH-].[Na+]>C(OCC)(=O)C>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
COCCOCCOCCOCCC(=O)OC(C)(C)C
Name
Quantity
21.16 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
31.7 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C. and basified to pH 10 to 11
STIRRING
Type
STIRRING
Details
The contents were stirred at 25-30° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
separated the layer
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0 to 5° C.
EXTRACTION
Type
EXTRACTION
Details
the product was extracted to methylene chloride (120 ml×2)
WASH
Type
WASH
Details
The combined organic layer was washed with water, brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCOCCOCCOCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: PERCENTYIELD 77.1%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.